
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a tert-butylphenyl group, and a sulfanyl group, making it an interesting subject for studies in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-tert-butylphenylthiol with 1,1,1-trifluoro-2-bromo-2-propanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted trifluoromethyl derivatives
科学研究应用
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially modulating their activity. Additionally, the tert-butylphenyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-(4-Butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- 3-(4-Methylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- 3-(4-Chlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one
Uniqueness
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is unique due to the presence of the tert-butyl group, which provides increased steric bulk and hydrophobicity compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
92682-34-3 |
|---|---|
分子式 |
C13H15F3OS |
分子量 |
276.32 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C13H15F3OS/c1-12(2,3)9-4-6-10(7-5-9)18-8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 |
InChI 键 |
IOMGOZDEWSEFKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


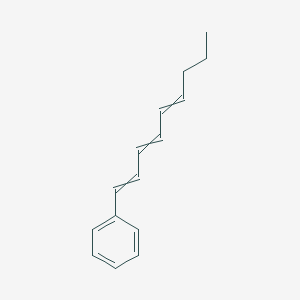
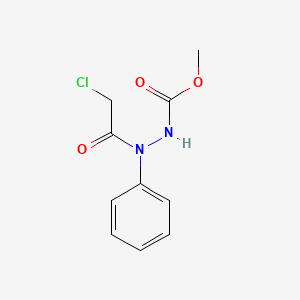
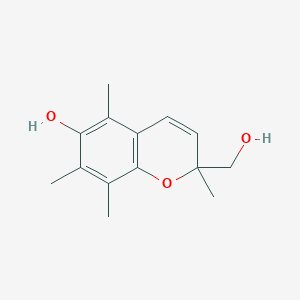
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)


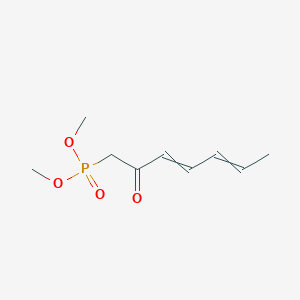
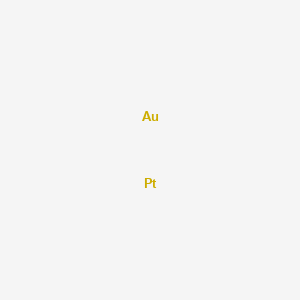
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
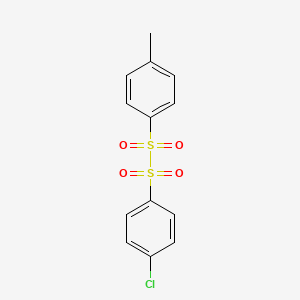
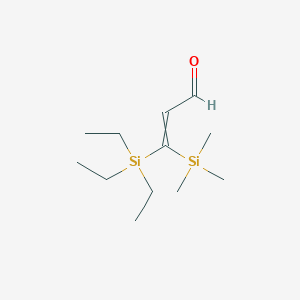
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)


